molecular formula C18H18N2O4S2 B2830815 N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide CAS No. 896338-18-4

N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide

Cat. No.: B2830815
CAS No.: 896338-18-4
M. Wt: 390.47
InChI Key: VHWPVVYNBPUXIT-HNENSFHCSA-N
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Description

N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide is a chemical compound with a complex structure that includes a benzothiazole ring, an ethoxy group, and a methylsulfonylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide typically involves multiple steps. One common method includes the condensation of 6-ethoxy-3-methylbenzothiazolium salt with 4-methylsulfonylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-(isopropylsulfonyl)benzamide
  • N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide
  • N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide

Uniqueness

N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. Its ethoxy and methylsulfonyl groups, in particular, contribute to its distinct properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-4-24-13-7-10-15-16(11-13)25-18(20(15)2)19-17(21)12-5-8-14(9-6-12)26(3,22)23/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWPVVYNBPUXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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